3-Methoxypropanimidamide
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Overview
Description
3-Methoxypropanimidamide is an organic compound with the molecular formula C4H10N2O It is a derivative of propanimidamide, where a methoxy group is attached to the third carbon of the propyl chain
Mechanism of Action
Target of Action
The primary targets of 3-Methoxypropanimidamide are currently unknown. This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
Given the compound’s unique structure, it may interact with various biochemical pathways, influencing their downstream effects
Pharmacokinetics
As a solid compound , it may have specific pharmacokinetic properties that affect its bioavailability.
Result of Action
As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular level are subjects of ongoing research.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can potentially affect its stability and efficacy . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypropanimidamide typically involves the reaction of 3-methoxypropionitrile with ammonia or an amine under controlled conditions. The reaction can be catalyzed by acids or bases to facilitate the conversion. The general reaction scheme is as follows:
CH3OCH2CH2CN+NH3→CH3OCH2CH2C(NH)NH2
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxypropanimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Propanimidamide: The parent compound without the methoxy group.
3-Methoxypropionitrile: The nitrile precursor used in the synthesis of 3-Methoxypropanimidamide.
3-Methoxypropylamine: A related compound with an amine group instead of the imidamide group.
Uniqueness
This compound is unique due to the presence of both the methoxy and imidamide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methoxypropanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-7-3-2-4(5)6/h2-3H2,1H3,(H3,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLODWMXGLKPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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